1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate
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Overview
Description
1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate is a pyridinium salt known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with hydroxyethyl, methyl, and diphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate typically involves the quaternization of 2-methyl-4,6-diphenylpyridine with 2-chloroethanol, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinium core can participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)pyridinium perchlorate
- 2-Methyl-4,6-diphenylpyridine
- 1-(2-Hydroxyethyl)-4,6-diphenylpyridin-1-ium chloride
Uniqueness
1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances solubility and reactivity, while the diphenyl groups provide steric hindrance and stability.
Biological Activity
1-(2-Hydroxyethyl)-2-methyl-4,6-diphenylpyridin-1-ium perchlorate, a quaternary ammonium compound, has garnered interest in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O2ClO4
- Molecular Weight : 380.81 g/mol
- Structure : The compound features a pyridine ring substituted with hydroxyethyl and methyl groups, along with diphenyl substituents.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), such as this compound, exhibit significant antimicrobial activity. A study demonstrated that QACs can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound against various bacterial strains has been documented, showing a broad spectrum of activity.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound may be useful in developing antimicrobial agents for clinical applications.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated in several human cell lines. A study found that at concentrations above 100 µM, the compound induced apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 75 | Induces apoptosis |
MCF-7 (breast cancer) | 85 | Induces apoptosis |
HEK293 (normal kidney) | >200 | Low toxicity |
This differential cytotoxicity highlights the potential for selective targeting of cancer cells while sparing normal tissues.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other QACs, it interacts with phospholipid membranes, leading to increased permeability and subsequent cell death.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Induction of Oxidative Stress : The compound has been shown to generate reactive oxygen species (ROS), contributing to cellular damage in targeted cells.
Study on Antimicrobial Efficacy
A clinical trial assessed the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to placebo treatments.
Cancer Treatment Research
A recent study investigated the use of the compound in combination with conventional chemotherapy agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.
Properties
IUPAC Name |
2-(2-methyl-4,6-diphenylpyridin-1-ium-1-yl)ethanol;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO.ClHO4/c1-16-14-19(17-8-4-2-5-9-17)15-20(21(16)12-13-22)18-10-6-3-7-11-18;2-1(3,4)5/h2-11,14-15,22H,12-13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFUNTZWXQFIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1CCO)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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